molecular formula C9H17NO3 B1170112 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate CAS No. 177472-60-5

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

Cat. No.: B1170112
CAS No.: 177472-60-5
M. Wt: 187.24 g/mol
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Description

tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃ It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl ring, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Cyclopropanation: One method to synthesize tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.

    Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The carbamate group can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals with specific biological activities.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate is not well-documented. its derivatives, such as spirocyclopropanated analogues, exert their effects by targeting specific molecular pathways in insects, leading to their inhibition or death. The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity:

    Versatility in Synthesis: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Biological Activity

Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate is a carbamate derivative notable for its structural complexity and potential biological applications. Its unique characteristics, including a bulky tert-butyl group, a hydroxymethyl substituent, and a constrained cyclopropane ring, suggest that it may interact with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C₉H₁₇NO₃
  • Molecular Weight : 201.26 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to serve as a protecting group in peptide synthesis and other chemical transformations. It may also have implications in developing pharmaceutical compounds due to its reactivity profile.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopropyl Ring : Methods such as the Simmons-Smith reaction can be used.
  • Introduction of Hydroxymethyl Group : This can be achieved via hydroxymethylation reactions using formaldehyde.
  • Carbamate Formation : The cyclopropyl alcohol is reacted with tert-butyl isocyanate to yield the final product.

Inhibition Studies

Research has demonstrated that structurally similar carbamates can inhibit cholinesterases effectively. For example, a study found that certain thio-carbamates exhibited IC50 values ranging from 1.60 to 311.0 µM against AChE and BChE . This suggests that this compound may also possess similar inhibitory properties.

Cytotoxicity Assessments

In vitro studies on related compounds have indicated mild cytotoxicity towards HepG2 cells, suggesting that derivatives could be optimized for therapeutic applications while maintaining selectivity indexes favorable for drug development .

Comparative Analysis of Biological Activities

Compound TypeBiological ActivityIC50 Values (µM)Notes
Thio-carbamatesAChE Inhibition1.60 - 311.0Stronger inhibition than rivastigmine for some derivatives
CarbamatesGeneral Enzyme InhibitionVariesPotential for drug development due to structural similarity

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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